molecular formula C13H21N5O B4878149 1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE

1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE

Cat. No.: B4878149
M. Wt: 263.34 g/mol
InChI Key: AQWCGXHXZIYIRC-UHFFFAOYSA-N
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Description

1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethylamine with a suitable precursor, such as 2,4-dichloro-6-methylpyrimidine, under basic conditions.

    Substitution Reaction: The ethylamino group is introduced via a nucleophilic substitution reaction.

    Piperazine Ring Formation: The piperazine ring is formed by reacting the intermediate with piperazine under controlled conditions.

    Final Coupling: The final product is obtained by coupling the piperazine derivative with ethanone under acidic or basic conditions, depending on the specific reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethylamino group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential use as an antiviral, antimicrobial, or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, thereby affecting cell function and viability.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[4-METHYLPIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE: Similar structure but with a methyl group instead of an ethylamino group.

    1-(PIPERAZIN-1-YL)ETHAN-1-ONE: Lacks the pyrimidinyl group, making it less complex.

    2-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE: Contains an additional piperidinyl group, adding to its complexity.

Uniqueness

1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-4-14-12-9-10(2)15-13(16-12)18-7-5-17(6-8-18)11(3)19/h9H,4-8H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWCGXHXZIYIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]PIPERAZIN-1-YL}ETHAN-1-ONE

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